molecular formula C16H13N3O5S B3540873 N-(2-methoxy-5-nitrophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-(2-methoxy-5-nitrophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No.: B3540873
M. Wt: 359.4 g/mol
InChI Key: HXEWMXXUSDLDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-nitrophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with an acetamide group and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves a multi-step process:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring.

    Introduction of the Acetamide Group: The benzothiazole intermediate is then reacted with chloroacetyl chloride in the presence of a base to introduce the acetamide group.

    Nitration and Methoxylation: The final steps involve the nitration of the phenyl ring followed by methoxylation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as thiols or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Interacting with DNA: Potentially intercalating into DNA and affecting gene expression.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide: Lacks the nitro group, which may affect its chemical reactivity and biological activity.

    N-(2-nitrophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

Uniqueness

N-(2-methoxy-5-nitrophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and potential biological activities. These functional groups may enhance its reactivity and ability to interact with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-24-13-7-6-10(19(22)23)8-11(13)17-15(20)9-18-12-4-2-3-5-14(12)25-16(18)21/h2-8H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEWMXXUSDLDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-5-nitrophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-5-nitrophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxy-5-nitrophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxy-5-nitrophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxy-5-nitrophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxy-5-nitrophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.